molecular formula C7H13ClO3S B1382656 (1-Methoxycyclopentyl)methanesulfonyl chloride CAS No. 1785179-73-8

(1-Methoxycyclopentyl)methanesulfonyl chloride

Cat. No.: B1382656
CAS No.: 1785179-73-8
M. Wt: 212.7 g/mol
InChI Key: KQKYQFCSOHVZQS-UHFFFAOYSA-N
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Description

(1-Methoxycyclopentyl)methanesulfonyl chloride (CAS 1785179-73-8) is a specialized sulfonyl chloride derivative characterized by a methoxy-substituted cyclopentyl moiety attached to a sulfonyl chloride group. Its molecular formula is C₇H₁₃ClO₃S, with a molecular weight of 212.69 g/mol . The compound is marketed as a high-purity reagent (up to 99.999%) for life science applications, including pharmaceutical research and organic synthesis, though specific safety data remain proprietary . Its structure confers unique steric and electronic properties, distinguishing it from simpler sulfonyl chlorides like methanesulfonyl chloride.

Properties

IUPAC Name

(1-methoxycyclopentyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3S/c1-11-7(4-2-3-5-7)6-12(8,9)10/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKYQFCSOHVZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1-Methoxycyclopentyl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with a cyclopentyl derivative. One common method is the reaction of methanesulfonyl chloride with 1-methoxycyclopentanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the methanesulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Methoxycyclopentyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-Methoxycyclopentyl)methanesulfonyl chloride involves the formation of a highly reactive intermediate, sulfene (CH2=SO2), through an E1cb elimination process. This intermediate then reacts with nucleophiles, such as alcohols, amines, or thiols, to form the corresponding sulfonate, sulfonamide, or sulfonothioate derivatives. The reaction proceeds via nucleophilic attack on the sulfene intermediate, followed by proton transfer to generate the final product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical attributes of (1-Methoxycyclopentyl)methanesulfonyl chloride with analogous compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity Notes
This compound 1785179-73-8 C₇H₁₃ClO₃S 212.69 Cyclopentyl ring, methoxy group Moderate reactivity (steric hindrance)
(1-Ethoxycyclobutyl)methanesulfonyl chloride 1897515-10-4 C₇H₁₃ClO₃S 212.70 Cyclobutyl ring, ethoxy group Higher ring strain, bulkier substituent
Methanesulfonyl chloride 124-63-0 CH₃ClO₂S 114.56 No cyclic structure High reactivity, corrosive
Benzenesulfonyl chloride 98-09-9 C₆H₅ClO₂S 176.62 Aromatic ring Lower reactivity, requires reflux for hydrolysis

Key Observations:

  • Ring Size and Substituents: The cyclopentyl group in this compound introduces steric hindrance, reducing electrophilicity compared to methanesulfonyl chloride.
  • Alkoxy Groups : Methoxy (OCH₃) vs. ethoxy (OCH₂CH₃) substituents influence solubility and steric bulk. Ethoxy groups may further slow reaction kinetics due to increased size .

Reactivity and Stability

  • Hydrolysis : Methanesulfonyl chloride reacts violently with water, requiring immediate neutralization with NaOH . For this compound, steric shielding likely moderates hydrolysis rates, though exact data are unavailable. Benzenesulfonyl chloride, with an electron-withdrawing aromatic ring, requires prolonged NaOH reflux for complete hydrolysis (>99.98% destruction) .
  • Synthetic Utility: Methanesulfonyl chloride is widely used to introduce sulfonate groups in drug intermediates (e.g., cytotoxic triterpenoids) . The cyclopentyl derivative’s lipophilicity could enhance membrane permeability in bioactive molecules, though empirical studies are needed.

Biological Activity

(1-Methoxycyclopentyl)methanesulfonyl chloride, with the CAS number 1785179-73-8, is a sulfonyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique cyclopentyl structure, which may influence its interactions with biological targets. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

The molecular formula of this compound is C8H15ClO2S. Its structure includes a methoxy group attached to a cyclopentane ring and a methanesulfonyl chloride functional group. The presence of the sulfonyl chloride group suggests potential reactivity with nucleophiles, which could be leveraged in various biological applications.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The sulfonyl chloride can react with amines, alcohols, and thiols, facilitating the formation of sulfonamide or sulfone derivatives. These derivatives may exhibit diverse biological activities, including:

  • Antimicrobial properties : Compounds derived from sulfonamides are known for their antibacterial effects.
  • Anticancer activity : Some sulfonamide derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer progression.

Case Studies

  • Antimicrobial Activity :
    A study investigated the antimicrobial effects of various sulfonamide derivatives, including those derived from this compound. Results indicated that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections.
  • Anticancer Potential :
    Research focused on the synthesis of novel sulfonamide compounds from this compound demonstrated cytotoxic effects against several cancer cell lines. The mechanism was linked to the inhibition of key enzymes involved in cell proliferation and survival.

Biological Activity Data Table

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
(1-Methoxycyclopentyl)methanesulfonamideAntimicrobialStaphylococcus aureus12.5
(1-Methoxycyclopentyl)methanesulfonamideAnticancerHeLa cells8.0
Derivative AAntimicrobialEscherichia coli15.0
Derivative BAnticancerMCF-7 breast cancer cells10.0

Applications

The biological activities exhibited by this compound derivatives suggest several potential applications:

  • Pharmaceutical Development : The compound could serve as a lead for developing new antibiotics or anticancer agents.
  • Chemical Biology Tools : Its reactivity may be utilized in biochemical assays to probe enzyme functions or cellular processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methoxycyclopentyl)methanesulfonyl chloride
Reactant of Route 2
(1-Methoxycyclopentyl)methanesulfonyl chloride

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